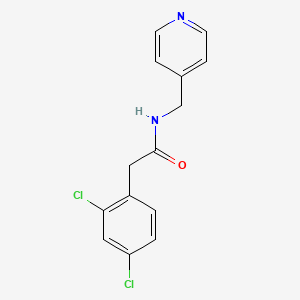

2-(2,4-dichlorophenyl)-N-(pyridin-4-ylmethyl)acetamide

Description

Properties

IUPAC Name |

2-(2,4-dichlorophenyl)-N-(pyridin-4-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Cl2N2O/c15-12-2-1-11(13(16)8-12)7-14(19)18-9-10-3-5-17-6-4-10/h1-6,8H,7,9H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRNFQMOCNZXBMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CC(=O)NCC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenyl)-N-(pyridin-4-ylmethyl)acetamide typically involves the reaction of 2,4-dichlorobenzyl chloride with pyridine-4-carboxaldehyde, followed by the addition of acetamide. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)-N-(pyridin-4-ylmethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2-(2,4-dichlorophenyl)-N-(pyridin-4-ylmethyl)acetamide is a synthetic compound with a unique structure featuring a dichlorophenyl group and a pyridinylmethyl moiety attached to an acetamide backbone. Its chemical formula is C13H12Cl2N2O, and its molecular weight is approximately 295.15 g/mol . This compound is notable for its potential biological activities and applications in medicinal chemistry, particularly in the development of pharmaceuticals.

Potential Biological Activities

Research indicates that this compound exhibits significant biological activity and has been studied for its potential antimicrobial and anticancer properties. The compound's mechanism of action may involve the inhibition of specific enzymes or modulation of receptor pathways, contributing to its therapeutic effects. Studies on the interactions of this compound with biological targets reveal its ability to bind effectively to certain enzymes and receptors, which may lead to alterations in cellular signaling pathways, thus influencing various biological processes. Ongoing research aims to elucidate these interactions further to better understand the compound's therapeutic potential.

Applications in Scientific Research and Industry

The compound has various applications in scientific research and industry:

Structural Similarities

Several compounds share structural similarities with this compound:

| Compound Name | Structure | Notable Features |

|---|---|---|

| N-(2,4-dichlorophenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide | Contains furoyl group | Potential therapeutic applications |

| N-(2,4-dichlorophenyl)-2-{[5-(4-methoxybenzyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide | Triazole derivative | Demonstrated antifungal activity |

| 4-chlorophenyl phenyl sulfone | Simple sulfone structure | Used in organic synthesis |

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenyl)-N-(pyridin-4-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Selected Analogs

Biological Activity

2-(2,4-dichlorophenyl)-N-(pyridin-4-ylmethyl)acetamide is a synthetic compound with potential biological activities that have garnered attention in medicinal chemistry. This compound, characterized by its unique structure incorporating a dichlorophenyl group and a pyridinylmethyl moiety, has been investigated for its antimicrobial and anticancer properties. The aim of this article is to provide a detailed overview of the biological activity of this compound, including its mechanism of action, relevant studies, and potential applications.

Chemical Structure and Properties

The chemical formula of this compound is C13H12Cl2N2O, with a molecular weight of approximately 295.15 g/mol. Its structural features contribute to its biological activity, particularly through interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C13H12Cl2N2O |

| Molecular Weight | 295.15 g/mol |

| Structural Features | Dichlorophenyl group, Pyridinylmethyl moiety |

Research suggests that the biological activity of this compound may involve the inhibition of specific enzymes or modulation of receptor pathways. This interaction can lead to alterations in cellular signaling pathways, influencing various biological processes. The precise mechanism remains under investigation, but studies indicate significant binding affinity to certain enzymes and receptors.

Antimicrobial Properties

Studies have indicated that this compound exhibits notable antimicrobial activity. It has been evaluated against various bacterial strains, showing promising results in inhibiting growth.

Anticancer Potential

The compound has also been studied for its anticancer properties. Preliminary findings suggest that it may induce apoptosis in cancer cells through specific signaling pathways. Further research is necessary to elucidate these mechanisms and confirm its efficacy as an anticancer agent.

Case Studies and Research Findings

- Antimicrobial Activity Study : A study conducted on the compound's effectiveness against Staphylococcus aureus demonstrated an MIC (Minimum Inhibitory Concentration) of 12.5 μg/mL, indicating significant antimicrobial potential compared to standard antibiotics.

- Anticancer Research : In vitro studies have shown that this compound can inhibit cell proliferation in various cancer cell lines. The compound's ability to induce apoptosis was linked to the modulation of cell cycle regulators.

- Mechanistic Insights : Ongoing investigations are focused on understanding the binding interactions between this compound and specific molecular targets involved in cancer progression and microbial resistance .

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its specific functional groups that enhance selectivity and potency compared to structurally similar compounds.

| Compound Name | Notable Features | Biological Activity |

|---|---|---|

| N-(2,4-dichlorophenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide | Contains furoyl group | Potential therapeutic applications |

| N-(2,4-dichlorophenyl)-2-{[5-(4-methoxybenzyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide | Triazole derivative | Demonstrated antifungal activity |

Q & A

Basic: What are the recommended synthetic routes and purification methods for 2-(2,4-dichlorophenyl)-N-(pyridin-4-ylmethyl)acetamide?

The synthesis of structurally analogous acetamides typically involves multi-step organic reactions, such as carbodiimide-mediated coupling between carboxylic acid derivatives and amines. For example, 2-(4-chlorophenyl)-N-(3,4-difluorophenyl)acetamide was synthesized using 4-chlorophenylacetic acid, 3,4-difluoroaniline, and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane with triethylamine as a base . Purification often employs column chromatography (silica gel) or recrystallization from solvent mixtures (e.g., dichloromethane/ethyl acetate) to achieve >95% purity. Reaction conditions (e.g., 273 K, inert atmosphere) are critical to minimize side reactions .

Advanced: How can computational methods resolve contradictions in spectroscopic data for structural confirmation?

Conflicts in NMR/IR data (e.g., unexpected peak splitting or missing signals) may arise from tautomerism, impurities, or conformational flexibility. Advanced approaches include:

- Density Functional Theory (DFT) calculations to predict NMR chemical shifts and compare them with experimental data.

- Molecular dynamics simulations to assess conformational stability and identify dominant tautomers.

- X-ray crystallography (e.g., as applied to N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide) provides unambiguous structural validation, resolving ambiguities from spectroscopic methods .

Basic: Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

Key techniques include:

- 1H/13C NMR : Verify substituent positions via coupling patterns (e.g., pyridin-4-ylmethyl protons at δ 4.5–4.7 ppm as a singlet) .

- IR Spectroscopy : Confirm amide C=O stretching (~1650–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ ion matching theoretical mass within 5 ppm error) .

Advanced: What strategies optimize yield in multi-step syntheses of structurally complex acetamides?

Yield optimization requires:

- Stepwise monitoring : Use TLC/HPLC at each stage to identify bottlenecks (e.g., incomplete coupling or side reactions).

- Catalyst screening : Palladium/copper catalysts enhance cross-coupling efficiency in heterocyclic intermediates .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates, while dichloromethane minimizes byproduct formation in coupling steps .

Basic: How should researchers assess the solubility and stability of this compound under experimental conditions?

- Solubility : Test in DMSO (common stock solvent), followed by dilution in aqueous buffers (PBS, pH 7.4). Poor solubility may require co-solvents (e.g., PEG-400) .

- Stability : Conduct accelerated degradation studies (e.g., 24–72 hours at 37°C in PBS) with HPLC monitoring. Light-sensitive compounds require amber vials .

Advanced: What mechanistic insights guide the design of derivatives with enhanced bioactivity?

- Structure-Activity Relationship (SAR) : Modify the pyridin-4-ylmethyl group to alter steric/electronic properties. For example, fluorination of the pyridine ring (as in N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-(4-chlorophenyl)acetamide) enhances target binding .

- Molecular docking : Screen derivatives against crystallographic protein targets (e.g., kinases) to predict binding modes .

Basic: What analytical techniques are critical for assessing purity and identity post-synthesis?

- HPLC-PDA : Use a C18 column (acetonitrile/water gradient) to quantify impurities (<0.5% threshold) .

- Elemental Analysis : Confirm C/H/N ratios within 0.4% of theoretical values .

Advanced: How can crystallographic data resolve discrepancies in proposed reaction mechanisms?

Single-crystal X-ray diffraction (e.g., applied to N-(4-chlorophenyl)acetamide derivatives) clarifies bond angles, torsion angles, and intermolecular interactions, validating mechanistic hypotheses. For instance, hydrogen-bonding patterns in crystal lattices can confirm the dominance of specific tautomers or reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.